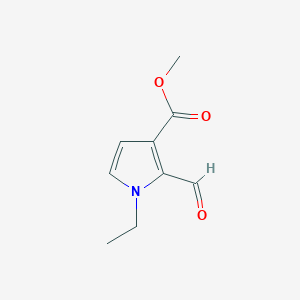
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methylpyrrole with ethyl acetate under acidic conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with various molecular targets and pathways. The formyl group and the pyrrole ring can participate in hydrogen bonding and π-π interactions, which may influence its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is unique due to the presence of both an ethyl group and a formyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyrrole ring substituted with a formyl group and an ester functional group. This specific arrangement influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with proteins and enzymes, which may alter their function. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . For instance, it has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Isoniazid (control) | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin (control) | 2 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that this compound shows promising potential as an antimicrobial agent, particularly against resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of various pyrrole derivatives, including this compound, on human melanoma cells. The results indicated:
- IC50 Value : 44.63 ± 3.51 µM
- Selectivity Index : 3.83 (indicating selective toxicity towards cancer cells)
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Structural Variants and Their Biological Activities
The structural diversity within pyrrole derivatives allows for comparative studies that can elucidate structure–activity relationships (SAR). For example, analogs with different substituents at the pyrrole ring have shown varying degrees of biological activity.
Notable Variants
| Compound Variant | Biological Activity | MIC/IC50 |
|---|---|---|
| Ethyl 3-formyl-1H-pyrrole-2-carboxylate | Antimicrobial | MIC: 15 µg/mL |
| Ethyl 4-formylpyrrole-2-carboxylate | Anticancer | IC50: 50 µM |
These comparisons underscore the importance of specific substituents in modulating biological activity and highlight the potential for further development of related compounds .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 1-ethyl-2-formylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-10-5-4-7(8(10)6-11)9(12)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
XBNXCKAGWNMOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















